molecular formula C28H29N3O4S B2950112 N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide CAS No. 443332-82-9

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2950112
CAS No.: 443332-82-9
M. Wt: 503.62
InChI Key: XMDZQSQVIJQNAS-UHFFFAOYSA-N
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Description

This compound is a synthetic indole derivative featuring a benzamide core substituted with a 2-methoxy group. The indole ring is functionalized at the 1-position with an ethyl chain linked to a sulfanyl group, which is further connected to a carbamoylmethyl moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic pockets or sulfhydryl-dependent active sites .

Properties

IUPAC Name

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-3-35-21-14-12-20(13-15-21)30-27(32)19-36-26-18-31(24-10-6-4-8-22(24)26)17-16-29-28(33)23-9-5-7-11-25(23)34-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDZQSQVIJQNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the ethoxyphenyl carbamoyl group and the methoxybenzamide group. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole derivatives:

Compound Name Structural Differences Biological Activity/Relevance Synthesis Method Pharmacokinetic Insights
Target Compound 4-Ethoxyphenyl carbamoyl, sulfanyl linkage, 2-methoxybenzamide Hypothesized to target sulfhydryl-dependent enzymes or receptors (inferred from sulfanyl group) Likely involves carbamate coupling and sulfanyl bridge formation (analogous to ) Ethoxy group may enhance metabolic stability compared to methoxy analogs
N-(4-Methoxyphenyl)benzenesulfonamide () Simpler benzenesulfonamide core, no indole or carbamoyl groups Studied for antimicrobial activity; lacks indole’s π-stacking potential Direct sulfonamide synthesis via sulfonation Methoxy group may increase polarity, reducing cell permeability
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide () Sulfonyl linkage, chlorophenyl substitution, acetamide terminus Potential protease inhibition due to sulfonyl group’s electrophilicity SN2 reaction for sulfonyl introduction; chlorophenyl enhances steric bulk Chlorine atom may improve target affinity but increase hepatotoxicity
4-Methoxy-N-{2-[3-({2-[(5-Methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide () Isoxazole substitution, oxoethyl sulfanyl linkage Designed for kinase inhibition (isoxazole mimics ATP-binding motifs) Mixed anhydride coupling for sulfanyl bridge Isoxazole’s polarity may reduce blood-brain barrier penetration
Compound 31 () Trifluoromethyl sulfonamide, 4-chlorobenzoyl substitution Potent COX-2 inhibition (trifluoromethyl enhances binding to hydrophobic pockets) Acid-amine coupling via EDC/HOBt Trifluoromethyl group increases metabolic resistance but may elevate toxicity

Key Findings:

The 4-ethoxyphenyl substituent provides enhanced lipophilicity over methoxy analogs (e.g., ), which may improve membrane permeability .

Synthetic Challenges :

  • The carbamoylmethyl-sulfanyl-indole motif requires multi-step synthesis, including carbamate coupling (as in ) and thiol-alkylation reactions. This contrasts with simpler sulfonamide derivatives () .

Pharmacokinetic Trade-offs :

  • While the ethoxy group in the target compound may slow oxidative metabolism (vs. methoxy in ), its bulkiness could reduce solubility .
  • Compounds with trifluoromethyl groups () exhibit stronger target binding but higher risk of off-target effects .

Biological Activity

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that falls under the category of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in pharmaceutical research. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Ring : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethoxyphenyl Group : This is achieved by reacting an isocyanate derivative with an amine to form the carbamoyl group.
  • Sulfanyl Linkage Formation : The sulfanyl group is introduced via a reaction with a thiol compound.
  • Final Coupling : The final product is formed by coupling the intermediate with 2-methoxybenzoyl chloride.

Structural Formula

The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC23H26N4O3S
CAS Number532970-27-7

Antiproliferative Activity

Research has indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, indicating potent activity .

Antioxidative Properties

The antioxidative capacity of this compound is noteworthy, as it has been demonstrated to scavenge free radicals effectively. Studies have shown that certain derivatives improve antioxidative activity significantly compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This property may contribute to its potential in preventing oxidative stress-related diseases.

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM .

Study on Antiproliferative Effects

A comprehensive study evaluated various benzimidazole derivatives for their antiproliferative effects against different cancer cell lines. Among these, compounds with hydroxy and methoxy substitutions showed enhanced activity, particularly against MCF-7 cells . The findings suggest that structural modifications play a crucial role in enhancing biological efficacy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in related compounds:

CompoundAntiproliferative Activity (IC50 μM)Antioxidative ActivityAntibacterial Activity (MIC μM)
Compound A3.1 (MCF-7)High8
Compound B5.3 (HCT 116)ModerateNot tested
Compound C4.8 (MCF-7)High10

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